N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide and related compounds involves multiple steps, including conjugate additions, intramolecular acylation, and nucleophilic substitution reactions. Techniques such as the Ugi four-component reaction have been employed to synthesize structurally related N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives as β-secretase (BACE1) inhibitors, showcasing the versatility of multi-component reactions in creating complex molecules efficiently (Edraki et al., 2015).

Molecular Structure Analysis

X-ray diffraction studies have confirmed the absolute configurations of structurally similar compounds, such as 1-(8-chloro-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-yl)piperazine derivatives, providing insight into the stereochemistry and molecular conformation of these molecules (Peeters et al., 1994). This analysis is crucial for understanding the compound's interactions and stability.

Chemical Reactions and Properties

The compound's chemical reactivity has been explored through various synthetic routes, including reactions with acetylenic sulfones and β and γ-chloroamines, leading to the formation of cyclic enamine sulfones and demonstrating its potential for creating a wide array of cyclic and acyclic structures (Back & Nakajima, 2000).

Physical Properties Analysis

The physical properties of related compounds, particularly polyamides derived from similar ether diamine monomers containing cyclohexane structures, have been studied, revealing good solubility in polar organic solvents and the ability to form transparent, flexible, and tough films. This suggests that N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide could exhibit similar desirable physical properties (Yang, Hsiao, & Yang, 1999).

Chemical Properties Analysis

Explorations into the chemical properties of N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, which share a resemblance in structural complexity and functional groups, have shown a variety of antimicrobial activities. This highlights the potential chemical functionality and application spectrum of N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide in the field of antimicrobial research (Gein et al., 2007).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide's applications in scientific research are diverse, spanning various fields of chemistry and pharmacology. Its significance lies in its role as a precursor in synthesizing complex molecules and its involvement in studying biological processes.

Synthesis of N,S-Containing Heterocycles : One application of similar compounds involves the synthesis of N,S-containing heterocycles. For example, the Mannich reaction with derivatives like piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate has been used to form tetraazatricyclo derivatives in yields of 36–52% (Dotsenko, Krivokolysko, & Litvinov, 2012).

Hydrogen Bonding Studies : The study of hydrogen bonding in anticonvulsant enaminones provides insights into molecular interactions critical for drug design. For instance, the crystal structures of anticonvulsant enaminones revealed specific hydrogen bond formations and molecular conformations, offering clues for designing more effective anticonvulsants (Kubicki, Bassyouni, & Codding, 2000).

Anti-Angiogenic and DNA Cleavage Studies : The synthesis and characterization of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives demonstrated significant anti-angiogenic and DNA cleavage activities. These findings highlight the potential therapeutic applications of these compounds in cancer treatment by inhibiting angiogenesis and inducing DNA damage in cancer cells (Kambappa et al., 2017).

Orientations Futures

Piperidine and its derivatives continue to be a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . The development of new synthesis methods and the discovery of new pharmacological applications are ongoing.

Propriétés

Numéro CAS |

1226432-39-8 |

|---|---|

Nom du produit |

N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide |

Formule moléculaire |

C23H15F3N4O4S |

Poids moléculaire |

500.45 |

Nom IUPAC |

3-(2-methylphenyl)-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H15F3N4O4S/c1-13-4-2-3-5-16(13)30-21(31)19-17(10-11-35-19)29(22(30)32)12-18-27-20(28-34-18)14-6-8-15(9-7-14)33-23(24,25)26/h2-11H,12H2,1H3 |

Clé InChI |

JJDCPCULZDPFEP-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

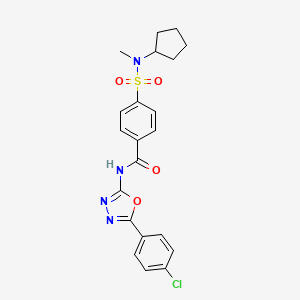

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2498320.png)

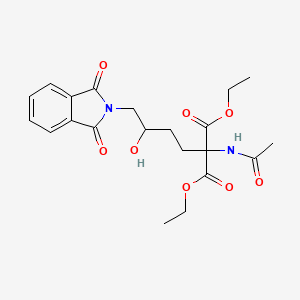

![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)

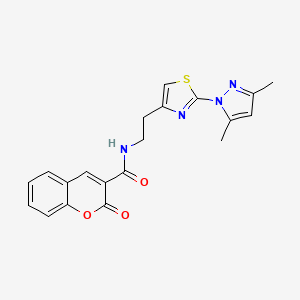

![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)

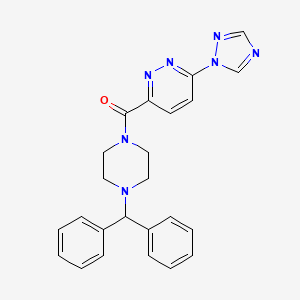

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2498335.png)

![methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2498339.png)